molecular formula C12H15NO4S B12947844 (m-Tolylsulfonyl)-D-proline

(m-Tolylsulfonyl)-D-proline

Cat. No.: B12947844
M. Wt: 269.32 g/mol
InChI Key: ALLYQSSIEPEGQX-LLVKDONJSA-N
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Description

(m-Tolylsulfonyl)-D-proline is a compound with the molecular formula C12H15NO4S. It is a derivative of proline, a naturally occurring amino acid, and contains a sulfonyl group attached to a tolyl (methylphenyl) ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (m-Tolylsulfonyl)-D-proline typically involves the reaction of D-proline with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(m-Tolylsulfonyl)-D-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted proline compounds .

Scientific Research Applications

(m-Tolylsulfonyl)-D-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a protease inhibitor and its role in enzyme catalysis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (m-Tolylsulfonyl)-D-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the position of the sulfonyl group on the tolyl ring. These features contribute to its distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2R)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

ALLYQSSIEPEGQX-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

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